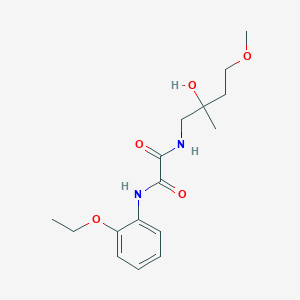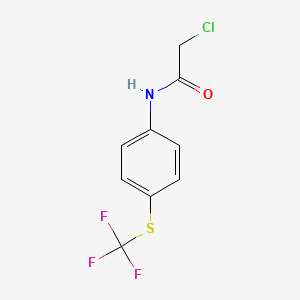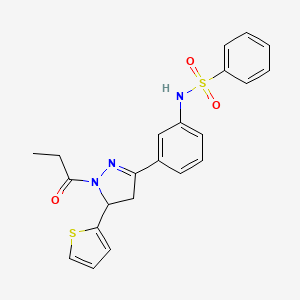![molecular formula C23H21ClN4O3 B2532825 N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105231-84-2](/img/structure/B2532825.png)
N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a piperidine ring, a pyridazine moiety, and a benzo[d][1,3]dioxole group suggests that this compound could interact with various biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related compounds.
Synthesis Analysis
The synthesis of piperidine derivatives is well-documented in the literature. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity . The introduction of bulky moieties and substituents at specific positions on the benzamide and piperidine rings significantly affected the biological activity. This suggests that the synthesis of our compound of interest would involve careful consideration of substituent effects to achieve the desired biological properties.
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a crucial role in their biological activity. For example, the basic quality of the nitrogen atom in the piperidine ring was found to be important for anti-AChE activity . The X-ray crystallography of related compounds provides detailed insights into the three-dimensional arrangement of atoms, which is essential for understanding the interaction with biological targets . Therefore, the molecular structure analysis of our compound would likely focus on the orientation of the substituents and the electronic properties of the molecule.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be quite diverse. In the synthesis of related compounds, reactions such as cyclization, saponification, and diazotization were employed to create complex heterocyclic structures . These reactions often lead to the formation of new rings and the introduction of functional groups that can significantly alter the chemical and biological properties of the molecules. The chemical reactions involved in the synthesis of our compound would need to be optimized to ensure the correct formation of the target structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can lead to variations in these properties, which in turn can affect the compound's biological activity and pharmacokinetic profile. For example, the antioxidant activity of novel carboxamides was found to be dependent on the structure of the pyrazolobenzothiazine ring system . Analyzing the physical and chemical properties of our compound would involve studying its behavior in different environments and its reactivity with various reagents.
Applications De Recherche Scientifique
Central Nervous System (CNS) Acting Drugs
Compounds containing functional groups similar to the specified chemical structure have been identified as potential leads for the synthesis of novel CNS acting drugs. Heterocyclic compounds with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) are particularly highlighted for their potential CNS activities, ranging from depression to convulsion effects (Saganuwan, 2017).
Antitubercular Activity
Modifications of isoniazid (INH) structure to include pyridine and pyridazinone derivatives have shown significant in vitro anti-tubercular activity against M. tuberculosis and other mycobacteria, suggesting the chemical structure may have similar potential (Asif, 2014).
Antitumor Applications
Certain imidazole derivatives exhibit antitumor activities, suggesting that related structures could be explored for potential antitumor drugs. These derivatives have been found to undergo apoptosis induction, generate reactive oxygen species, and affect mitochondrial functions (Hossain et al., 2020).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Such compounds demonstrate potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).
Synthesis of N-Heterocycles
Chiral sulfinamides, similar in functionality to parts of the queried structure, have been extensively used in the stereoselective synthesis of N-heterocycles, such as piperidines and pyrrolidines. These methodologies offer access to diverse structures that are important in natural products and therapeutically relevant compounds (Philip et al., 2020).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c24-17-3-1-15(2-4-17)19-6-8-22(27-26-19)28-11-9-16(10-12-28)23(29)25-18-5-7-20-21(13-18)31-14-30-20/h1-8,13,16H,9-12,14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVUZEWEVKFKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)
![N-[2-(aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B2532744.png)




![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)
![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)



![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)